2-Chloro-4-cyclopropoxy-3-isopropylpyridine
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Overview
Description
2-Chloro-4-cyclopropoxy-3-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom, a cyclopropoxy group, and an isopropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-cyclopropoxy-3-(propan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine, cyclopropanol, and isopropyl bromide.
Cyclopropylation: The first step involves the reaction of 2-chloropyridine with cyclopropanol in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms the cyclopropoxy group on the pyridine ring.
Isopropylation: The next step involves the alkylation of the intermediate product with isopropyl bromide in the presence of a strong base like sodium hydride. This step introduces the isopropyl group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of 2-chloro-4-cyclopropoxy-3-(propan-2-yl)pyridine follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropoxy-3-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the chlorine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include reduced pyridine derivatives with the removal of the chlorine atom.
Scientific Research Applications
2-Chloro-4-cyclopropoxy-3-(propan-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Chemical Biology: It serves as a tool compound in studying biological pathways and mechanisms.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-cyclopropoxy-3-(propan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy and isopropyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxy-3-(propan-2-yl)pyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Chloro-4-ethoxy-3-(propan-2-yl)pyridine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
2-Chloro-4-cyclopropoxy-3-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
2-Chloro-4-cyclopropoxy-3-(propan-2-yl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxy-3-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14ClNO/c1-7(2)10-9(14-8-3-4-8)5-6-13-11(10)12/h5-8H,3-4H2,1-2H3 |
InChI Key |
APUSUGSYEUFCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1Cl)OC2CC2 |
Origin of Product |
United States |
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